molecular formula C12H13NO3 B1521716 (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid CAS No. 915921-16-3

(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

Cat. No. B1521716
M. Wt: 219.24 g/mol
InChI Key: MYHSYPBQJXLHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid” is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid”. However, there are general methods for synthesizing indole derivatives34.



Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, I couldn’t find specific information on the molecular structure of "(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid"5.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving "(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid"56.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, etc. Unfortunately, I couldn’t find specific information on the physical and chemical properties of "(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid"1610.


Scientific Research Applications

Electrochemical Oxidation and Products Formation

The electrochemical oxidation of indole-3-acetic acid, closely related to the compound , has been investigated, showing the formation of various oxidized products through complex chemical reactions. This study outlines the mechanisms leading to these products, offering insights into the chemical behavior of indole derivatives in acidic media (Hu & Dryhurst, 1993).

Development of Research Tools

Aminoethyl-substituted derivatives of indole-3-acetic acid have been introduced for the creation of novel research tools. These derivatives facilitate the design of immobilized and carrier-linked forms of indole-3-acetic acid, useful for biochemical studies and as probes in various research applications (Ilić et al., 2005).

Oxidative Malonate Coupling

The oxidative malonate coupling process involving indoles, including derivatives similar to the chemical , highlights a method for alkylating indole carboxylic compounds. This reaction pathway demonstrates the compound's utility in synthetic organic chemistry, leading to the formation of novel indole-based compounds (Lofstrand et al., 2016).

Synthesis of Analgesic and Anti-inflammatory Compounds

Research into the synthesis of compounds derived from acetic acid derivatives, including those structurally related to the compound , has shown potential in developing new analgesic and anti-inflammatory drugs. This indicates the compound's importance in medicinal chemistry and drug development (Şüküroğlu et al., 2005).

Metabolic Studies in Plants

Investigations into the metabolism of indole-3-acetic acid in plants have identified several oxidative metabolites, providing insights into the role of indole derivatives in plant growth and development. Such studies underscore the biological importance of indole-based compounds and their metabolic pathways in living organisms (Kai et al., 2007).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of "(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid"8.


Future Directions

The future directions of a compound refer to potential areas of further research or applications. Unfortunately, I couldn’t find specific information on the future directions of "(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid"111213.


properties

IUPAC Name

2-(6,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-6-3-4-8-9(5-10(14)15)12(16)13-11(8)7(6)2/h3-4,9H,5H2,1-2H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHSYPBQJXLHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(C(=O)N2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672378
Record name (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

CAS RN

915921-16-3
Record name (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
Reactant of Route 2
(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
Reactant of Route 3
(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
Reactant of Route 4
Reactant of Route 4
(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
Reactant of Route 5
(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
Reactant of Route 6
(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.